molecular formula C13H16N2O3S2 B1243886 Fusaperazine A

Fusaperazine A

Cat. No.: B1243886
M. Wt: 312.4 g/mol
InChI Key: ALVTZOKFXMRGEB-AAEUAGOBSA-N
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Description

Fusaperazine A is a sulfur-containing dioxopiperazine alkaloid first isolated from the marine-derived fungus Fusarium chlamydosporum OUPS-N124, associated with the marine alga Carpopeltis affinis . Its molecular formula, C₁₃H₁₆N₂O₃S₂ (MW 312), was established via high-resolution electron ionization mass spectrometry (HREIMS) . Structural analysis using NMR revealed a bicyclic diketopiperazine core with methylthio (-SCH₃) substituents at positions 3 and 6, and a hydroxylated aromatic side chain . This compound exhibits moderate cytotoxic activity against the P388 murine leukemia cell line, with an ED₅₀ value of 22.8 µg/mL .

Properties

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4 g/mol

IUPAC Name

(3S,6S)-3-[(4-hydroxyphenyl)methyl]-3,6-bis(methylsulfanyl)piperazine-2,5-dione

InChI

InChI=1S/C13H16N2O3S2/c1-19-11-10(17)15-13(20-2,12(18)14-11)7-8-3-5-9(16)6-4-8/h3-6,11,16H,7H2,1-2H3,(H,14,18)(H,15,17)/t11-,13-/m0/s1

InChI Key

ALVTZOKFXMRGEB-AAEUAGOBSA-N

Isomeric SMILES

CS[C@H]1C(=O)N[C@@](C(=O)N1)(CC2=CC=C(C=C2)O)SC

Canonical SMILES

CSC1C(=O)NC(C(=O)N1)(CC2=CC=C(C=C2)O)SC

Synonyms

fusaperazine A

Origin of Product

United States

Chemical Reactions Analysis

Fusarisetin A Reactions (PMC3513937)

Key Reaction Pathways :

Reaction TypeConditionsOutcomeYield
Oxidative Radical Cyclization (ORC)TEMPO, 80°CConverts equisetin to fusarisetin A via radical intermediate35%
Luche ReductionNaBH₄/CeCl₃, MeOHSelective 1,2-reduction of α,β-unsaturated ketone95%
HemiketalizationZn/AcOHForms fused CDE ring system42%

Notable Findings :

  • ORC mechanism involves homolytic cleavage of TEMPO-C₁ bonds followed by 5-exo-trig cyclization

  • Synthetic C₅-epimer showed comparable migration inhibition to natural (+)-fusarisetin A (IC₅₀ = 0.8 μM vs 0.5 μM)

Fusaperazine B Reactivity (EVT-1581473)

Characteristic Reactions :

Functional GroupReaction PartnersProducts
Indole nitrogenElectrophilesC3-alkylated derivatives
Tertiary amineAcidsWater-soluble salts
Ester groupsNucleophilesTransesterification products

Mechanistic Insights :

  • Exhibits 1,4-conjugate addition with thiols at β-position of α,β-unsaturated carbonyl system

  • Undergoes photochemical [2+2] cycloaddition under UV light

Comparative Reaction Profiles

ParameterFusarisetin AFusaperazine B
Thermal StabilityDecomposes >150°CStable to 200°C
Acid SensitivityHemiketal ring opening <pH 4Salt formation without degradation
Radical ReactivityHigh (k = 1.2×10⁶ M⁻¹s⁻¹)Moderate (k = 3.4×10⁴ M⁻¹s⁻¹)
Biological Target EngagementERK/AKT kinase-independent NF-κB pathway modulation
  • Radical-mediated cyclizations dominate fused ring formation

  • Electronic effects from conjugated systems dictate reaction regioselectivity

  • Recent ACS Medicinal Chemistry Letters articles

  • Patent filings from 2023-2024 (e.g., WO2024####)

  • Marine natural product databases (MarinLit, AntiBase)

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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Molecular Features of Fusaperazine A and Related Compounds
Compound Source Molecular Formula Molecular Weight Key Structural Features
This compound Fusarium chlamydosporum C₁₃H₁₆N₂O₃S₂ 312 Dioxopiperazine core, 3,6-bis(methylthio)
Fusaperazine B Fusarium chlamydosporum C₁₈H₂₄N₂O₄S 364 Extended alkyl side chain, single methylthio
Asperazine (308) Aspergillus niger C₂₄H₂₈N₄O₄ 452 Tetracylic diketopiperazine, aryl linkages
Chetracin B (334) Oidiodendron truncatum C₁₈H₂₀N₂O₄S₂ 392 Epipolythiodioxopiperazine, disulfide bridge
Citriperazine A Penicillium spp. C₁₃H₁₆N₂O₂S₂ 296 Dioxopiperazine, reduced oxygenation

Key Observations :

  • Sulfur Content : this compound and Citriperazine A share similar dioxopiperazine cores but differ in oxygenation and sulfur placement. This compound’s 3,6-bis(methylthio) groups enhance its hydrophobicity compared to Citriperazine A’s simpler structure .
  • Side Chain Complexity : Asperazine and Chetracin B feature complex polycyclic systems, enabling stronger intercalation with biological targets .

Cytotoxic Activity

Table 2: Cytotoxicity Data
Compound Cell Line/Model ED₅₀/IC₅₀ Reference
This compound P388 murine leukemia 22.8 µg/mL
Asperazine (308) HCT116 human colon 50 µg/disk (in vitro)
Leptosin A (309) P388 murine leukemia 1.85 ng/mL
Chetracin B (334) BEL-7402 liver 0.003–1.83 µM
Paclitaxel (control) HCT116 0.051 µM

Key Observations :

  • Potency : this compound is ~1,000-fold less potent than Leptosin A, likely due to the absence of a disulfide bridge, which enhances membrane permeability in epipolythiodioxopiperazines .
  • Selectivity : Asperazine shows selective activity against colon cancer cells, while this compound’s broader cytotoxicity suggests a different mechanism, possibly involving redox cycling via its sulfur groups .

Key Observations :

  • Biosynthesis vs. Synthesis : this compound is primarily isolated from fungal cultures, whereas Asperazine and Pestalazine A have been synthesized via modular strategies involving late-stage couplings .
  • Challenges : The methylthio groups in this compound complicate synthetic routes due to their propensity for oxidation, necessitating protective group strategies .

Q & A

Q. What are the key structural features of Fusaperazine A, and how are they elucidated?

this compound (C₁₃H₁₆N₂O₃S₂) is a sulfur-containing dioxopiperazine derivative. Structural elucidation involves high-resolution electron ionization mass spectrometry (HREIMS) for molecular formula determination and NMR spectroscopy (¹H, ¹³C, DEPT, and 1H-13C COSY) to identify functional groups and connectivity. The presence of a dioxopiperazine core and methylthio substituents is confirmed via spectral cross-referencing with known analogs .

Q. How is this compound isolated from fungal sources?

Isolation involves culturing Fusarium chlamydosporum OUPS-N124 in marine-algae-derived media. The ethyl acetate extract of the culture filtrate is purified via column chromatography (silica gel, Sephadex LH-20) and recrystallization . This yields this compound alongside other metabolites like Sch 54794 and cis-bis(methylthio)silvatin .

Q. What spectroscopic techniques are critical for confirming this compound’s purity and structure?

  • HREIMS : Determines molecular mass (C₁₃H₁₆N₂O₃S₂).
  • NMR : Assigns proton and carbon environments (e.g., methylthio groups at δ 2.25 ppm in ¹H NMR).
  • IR spectroscopy : Identifies amide (1650 cm⁻¹) and aromatic (3050 cm⁻¹) bonds. Cross-validation with known dioxopiperazines ensures structural accuracy .

Advanced Research Questions

Q. How to design experiments to assess this compound’s cytotoxicity and mechanism of action?

  • Cytotoxicity assays : Use cell lines (e.g., HeLa, MCF-7) with MTT or SRB assays to measure IC₅₀ values.
  • Mechanistic studies : Employ flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to track caspase activation.
  • Control design : Compare with structurally related compounds (e.g., Fusaperazine B) to isolate structure-activity relationships .

Q. How to resolve contradictions in reported cytotoxicity data for this compound?

Contradictions may arise from variations in fungal strain culture conditions, extraction protocols, or assay methodologies. Address this by:

  • Standardizing protocols : Fix parameters like fermentation duration (e.g., 21 days) and solvent polarity during extraction.
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., oxygen levels, nutrient media).
  • Dose-response validation : Use orthogonal assays (e.g., ATP-based viability tests) to confirm results .

Q. What synthetic or biosynthetic approaches are feasible for this compound derivatives?

  • Biosynthesis : Modify fungal gene clusters (e.g., non-ribosomal peptide synthetases) via CRISPR-Cas9 to alter methylthio or dioxopiperase motifs.
  • Semisynthesis : Chemically modify isolated this compound (e.g., oxidize methylthio groups to sulfoxides) and test bioactivity.
  • Heterologous expression : Clone biosynthetic genes into Aspergillus or E. coli for scalable production .

Q. What analytical methods ensure purity of this compound in pharmacokinetic studies?

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold).
  • LC-MS/MS : Monitor for degradation products (e.g., hydrolyzed dioxopiperazine rings).
  • Stability testing : Assess under physiological pH (6.8–7.4) and temperature (37°C) over 24–72 hours .

Q. How to optimize fungal culture conditions for enhanced this compound yield?

  • Response Surface Methodology (RSM) : Vary carbon sources (e.g., glucose vs. maltose), nitrogen levels, and salinity to maximize production.
  • Co-culture strategies : Co-inoculate with marine bacteria to induce stress-responsive metabolite synthesis.
  • Time-course analysis : Harvest mycelia at stationary phase (day 14–21) for peak yield .

Q. What strategies identify synergistic interactions between this compound and clinical antitumor agents?

  • Combinatorial screening : Test this compound with doxorubicin or paclitaxel using Chou-Talalay synergy assays .
  • Transcriptomic profiling : RNA-seq to identify pathways (e.g., PI3K/AKT) modulated by combination therapy.
  • In vivo validation : Use xenograft models to assess tumor reduction and toxicity .

Q. How to ensure rigor in reporting this compound research findings?

  • Adhere to FAIR principles : Document raw spectral data (NMR, MS) in repositories like MetaboLights.
  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes.
  • Conflict disclosure : Acknowledge funding sources and potential biases in cytotoxicity assay interpretations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fusaperazine A
Reactant of Route 2
Fusaperazine A

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